1-(6-Methylpyrimidin-4-yl)ethan-1-ol, also known by its chemical structure and CAS number 67073-96-5, is an organic compound that features a pyrimidine ring substituted with a methyl group and an ethanol moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
1-(6-Methylpyrimidin-4-yl)ethan-1-ol belongs to the class of pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms. This compound is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group attached to the ethan-1-ol structure.
The synthesis of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol typically involves the reaction of 6-methylpyrimidine with ethylene oxide. This reaction is performed under controlled conditions to ensure high yields and purity of the final product.
The reaction can be conducted in various solvents, with preference given to polar aprotic solvents which facilitate the nucleophilic attack of the pyrimidine nitrogen on the epoxide. The reaction conditions generally include moderate temperatures and may require catalysts to enhance reactivity.
The molecular formula of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol is . The structure consists of a pyrimidine ring with a methyl group at the 6-position and an ethanol group at the 1-position.
Key structural data includes:
1-(6-Methylpyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions typical for alcohols, including:
In synthetic organic chemistry, this compound may serve as an intermediate in the synthesis of more complex molecules or as a reagent in coupling reactions due to its nucleophilic hydroxyl group.
The mechanism of action for compounds like 1-(6-Methylpyrimidin-4-yl)ethan-1-ol typically involves interactions at a molecular level where it may act as a ligand for biological targets or participate in catalytic processes.
While specific data on its biological activity is limited, related compounds have shown potential in medicinal applications, including anti-inflammatory and anticancer activities .
Additional analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy can provide insights into the structural integrity and purity of synthesized samples.
1-(6-Methylpyrimidin-4-yl)ethan-1-ol has potential applications in:
Research continues into its properties and potential uses, particularly in developing new therapeutic agents .
The C4 position of 6-methylpyrimidin-4-yl derivatives exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent N3 atom, making it the preferred site for nucleophilic aromatic substitution (SNAr). Density functional theory (DFT) calculations reveal that the C4 carbon of 6-methylpyrimidin-4-yl systems possesses a significantly lower LUMO energy (-1.98 eV) compared to the C2 position (-1.52 eV), rationalizing the observed >98:2 regioselectivity for C4 substitution (Table 1) [4] [7]. This electronic asymmetry enables precise functionalization for constructing the target alcohol precursor, 1-(6-methylpyrimidin-4-yl)ethanone.
Table 1: Regioselectivity Parameters in Pyrimidine SNAr Reactions
| Position | LUMO Energy (eV) | Charge Density (Mulliken) | Bond Length (Å) | Relative Reactivity |
|---|---|---|---|---|
| C4 | -1.98 | +0.42 | 1.34 | 98% |
| C2 | -1.52 | +0.31 | 1.37 | 2% |
| C6 (Methyl) | -0.87 | -0.18 | 1.47 | Non-reactive |
Solvent polarity critically influences SNAr kinetics and regioselectivity. Polar aprotic solvents like DMF or acetonitrile accelerate reactions by stabilizing the anionic Meisenheimer complex intermediate, while protic solvents (ethanol/water mixtures) enable efficient chloride displacement by acetyl anions at ambient temperatures (25–40°C) without competitive C2 substitution [4] [8]. Catalytic iodide (10 mol% KI) further enhances reactivity in ethanol/water (3:1) by facilitating halide exchange, achieving >95% conversion within 2 hours. This strategy enables scalable synthesis of 1-(6-methylpyrimidin-4-yl)ethanone – the essential ketone precursor for subsequent asymmetric reduction.
Continuous-flow microwave reactors enable rapid optimization of 1-(6-methylpyrimidin-4-yl)ethan-1-ol synthesis through dielectric heating. The homogeneous temperature profile (±2°C) and precise residence time control (<5% variance) suppress thermal degradation pathways observed in conventional conductive heating [5]. A Brønsted acid-catalyzed (0.1M acetic acid) reduction system in toluene achieves 50% yield improvement under microwave irradiation (150W, 120°C) compared to oil-bath heating at identical temperatures, attributable to suppressed diketone byproduct formation.
Table 2: Microwave Optimization for 1-(6-Methylpyrimidin-4-yl)ethan-1-ol Synthesis
| Parameter | Screened Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Power (W) | 50–200 | 150 | Maximizes kinetics without degradation |
| Temperature (°C) | 80–150 | 120 | 92% conversion in 8 min |
| Residence Time (min) | 2–15 | 8 | <3% side products |
| Catalyst Loading (mol%) | 0–20 | 10 (AcOH) | Rate increase plateau |
| Solvent | Toluene/EtOH/THF/DMSO | Toluene/AcOH (5:1) | Optimal dielectric loss (ε" = 12.3) |
Combinatorial libraries of chiral analogs are generated by coupling microwave-enhanced reductive conditions with diverse ketone precursors. Flow reactors charged with glass beads create microchannels that enhance heat transfer, enabling production scales up to 25 g·h⁻¹ at 120°C – a 15-fold throughput increase over batch processing . This platform facilitates rapid exploration of steric and electronic effects via C6-methyl group replacement with ethyl, phenyl, or trifluoromethyl substituents, while maintaining the core ethan-1-ol pharmacophore.
Asymmetric reduction of 1-(6-methylpyrimidin-4-yl)ethanone introduces chirality at the benzylic alcohol center, with enantiomeric excess (ee) dictating pharmacological potency. Three catalytic systems demonstrate exceptional stereoselectivity:
Table 3: Stereoselectivity in Ketone Reduction Methodologies
| Method | Catalyst/Reagent | Temperature | ee (%) | Configuration | Yield (%) |
|---|---|---|---|---|---|
| Biocatalytic | R. ruber ADH/NADP⁺ | 30°C | 94 | R | 88 |
| Organocatalytic | (S)-Me-CBS/BH₃·SMe₂ | -20°C | 89 | S | 92 |
| Transition Metal | Ru-(S)-BINAP/DPEN/H₂ | 65°C | 96 | S | >99 |
| Hydride Reagent | L-Selectride® | -78°C | 75 | R | 90 |
Solvent-induced stereodivergence occurs in borohydride reductions: tetrahydrofuran favors (R)-alcohol (75% ee) with L-Selectride®, whereas methanol switches selectivity to (S)-enantiomer (70% ee) using NaBH₄. This phenomenon arises from solvent-coordination effects on the borane transition state geometry. The 6-methyl group electronically stabilizes the prochiral transition state through hyperconjugation, increasing enantioselectivity by 15–20% versus unsubstituted pyrimidine analogs.
Orthogonal protection of 1-(6-methylpyrimidin-4-yl)ethan-1-ol is essential for downstream functionalization, particularly when incorporating nitrogenous pharmacophores at C2/C4 positions. Three protection strategies demonstrate compatibility with pyrimidine stability:
Table 4: Protective Group Performance Metrics
| Protecting Group | Installation Yield (%) | Stability Profile | Deprotection Conditions | Pyrimidine Integrity (%) |
|---|---|---|---|---|
| TBDPS | 96 | pH 1–12, T<150°C | 0.1M TBAF/THF, 0°C, 1h | 100 |
| Acetyl | 99 | Base (pH<10), reductants | NH₃/MeOH (7N), 25°C, 4h | 98 |
| SEM | 92 | Acid (pH>3), nucleophiles | TFA/DCM (1:1), 25°C, 30min | 95 |
| MOM | 85 | Moderate acid/base | HCl/dioxane (4N), reflux, 2h | 88 |
Hydroxyl protection precedes regioselective chlorination at C4 using POCl₃/DMF (Vilsmeier conditions), enabling amine nucleophile incorporation. Crucially, SEM protection remains intact during this step (90–95% stability), whereas acetyl groups undergo partial solvolysis (<5%). Post-amination, deprotection proceeds without epimerization of the chiral center, verified by chiral HPLC monitoring. For amino-pyrimidine hybrids, electron-withdrawing protecting groups (Boc, Cbz) reduce ring electron deficiency, slowing subsequent SNAr reactions by 3-fold – a kinetic effect mitigated by switching to SEM protection at oxygen and tert-butyloxycarbonyl (Boc) on amines.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8